4-((Tolyl)amino)benzenesulphonic acid
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Overview
Description
4-((Tolyl)amino)benzenesulphonic acid is an organic compound with the molecular formula C13H13NO3S. It is a derivative of benzenesulfonic acid, where the sulfonic acid group is attached to a benzene ring that is further substituted with a tolyl group and an amino group. This compound is known for its applications in various chemical processes and industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where benzene is treated with sulfur trioxide and fuming sulfuric acid to produce benzenesulfonic acid
Industrial Production Methods
Industrial production of 4-((Tolyl)amino)benzenesulphonic acid often involves large-scale sulfonation processes using concentrated sulfuric acid and sulfur trioxide. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as crystallization and filtration to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-((Tolyl)amino)benzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted aromatic compounds .
Scientific Research Applications
4-((Tolyl)amino)benzenesulphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((Tolyl)amino)benzenesulphonic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The tolyl and amino groups contribute to the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in various industrial applications.
p-Toluenesulfonic acid: A derivative of benzenesulfonic acid with a tolyl group, commonly used as a catalyst in organic synthesis.
Sulfanilic acid: An aromatic sulfonic acid with an amino group, used in the synthesis of dyes and as a reagent in analytical chemistry.
Uniqueness
4-((Tolyl)amino)benzenesulphonic acid is unique due to the presence of both tolyl and amino groups, which enhance its reactivity and binding properties. This makes it a valuable compound in various chemical and biological applications .
Properties
CAS No. |
23117-23-9 |
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Molecular Formula |
C13H13NO3S |
Molecular Weight |
263.31 g/mol |
IUPAC Name |
4-(benzylamino)benzenesulfonic acid |
InChI |
InChI=1S/C13H13NO3S/c15-18(16,17)13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,15,16,17) |
InChI Key |
LJPQSZVZLDUAQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
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